molecular formula C17H20N2 B3265056 1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine CAS No. 40163-47-1

1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine

Cat. No.: B3265056
CAS No.: 40163-47-1
M. Wt: 252.35 g/mol
InChI Key: MTEOGEBTRZOKPM-UHFFFAOYSA-N
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Description

1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine is a polycyclic alkaloid scaffold characterized by a β-carboline core fused with a quinolizidine system. It serves as a critical intermediate in synthesizing eburnane alkaloids like vinpocetine, which are investigated for nootropic and vasodilatory properties . The compound’s synthesis involves cyclization of an imine precursor with acrylic acid followed by reduction, achieving an 85.5% yield under optimized conditions (85°C, 7 h, 5.1% catalyst load) . Its structural simplicity and ethyl substituent at position 1 distinguish it from more complex derivatives, enabling modular derivatization for drug discovery .

Properties

IUPAC Name

1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-2-12-6-5-10-19-11-9-14-13-7-3-4-8-15(13)18-16(14)17(12)19/h3-4,7-8,18H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEOGEBTRZOKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C3=C(CCN2CCC1)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine typically involves a multi-step process. One efficient method starts with the formation of an imine, which is then cyclized with acrylic acid. This cyclization is followed by a reduction step to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Oxidation Reactions

EHQ undergoes selective oxidation at specific positions depending on reaction conditions:

Oxidizing Agent Conditions Major Product Yield Reference
Selenium dioxide80% aqueous acetic acid, 110°C5-Methyl-5,12b-seco-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine-12b-one11%
Potassium permanganateAcidic conditionsPartially oxidized derivatives (exact structures unspecified)-

Key findings:

  • Selenium dioxide selectively oxidizes the 12b position to form a ketone while maintaining the indole and quinolizine frameworks .

  • Stronger oxidants like KMnO₄ lead to less selective degradation .

Reduction Reactions

Reductive modifications primarily target functional groups introduced during synthesis:

Reducing Agent Conditions Application Outcome Reference
Potassium borohydrideEthanol, room temperatureReduction of hydrazone intermediates in vincamine synthesis1-[2-(2,4-Dinitrophenyl)hydrazonoethyl] derivative74% yield
H₂/Pd-CMethanol, 25°CHydrogenation of exocyclic double bonds in alkaloid synthesisStereoselective saturation of C=C bonds

Example pathway:
In vincamine synthesis, EHQ derivatives are reduced with KBH₄ to stabilize intermediates before cyclization .

Substitution and Functionalization

The ethyl group and nitrogen centers enable nucleophilic substitutions:

Reagent Site Modified Product Conditions Reference
Methyl iodideN-Indole position2α-Methoxy-1,2,3,4,6,7,12,12bα-octahydroindolo[2,3-a]quinolizineDry THF, 0°C to room temperature
3-PhenacylideneoxindolesC-3 position6,11-Dihydro-5H-indolizino[8,7-b]indoles (spiro-oxindole derivatives)ZnCl₂ catalysis, ethanol, 25°C

Key observations:

  • Methylation at the indole nitrogen proceeds regioselectively without affecting the quinolizine ring .

  • Lewis acid-catalyzed reactions with α,β-unsaturated carbonyls yield spirocyclic alkaloid precursors .

Cyclization and Ring Expansion

EHQ serves as a scaffold for constructing polycyclic alkaloids:

Reagent/Catalyst Reaction Type Product Stereochemical Outcome Reference
HCl (1.25 M)Acid-mediated cyclizationIndolo[2,3-a]quinolizidines (e.g., NMDA receptor antagonists)Single diastereomer formation
AuCl₃Gold-catalyzed cascadeHexahydroindolo[2,3-a]quinolizinones (dihydrocorynantheol precursors)Mixture of diastereomers (5:1 ratio)

Notable applications:

  • Stereocontrolled cyclization with HCl generates enantiopure indoloquinolizidines for neuropharmacological studies .

  • Gold-catalyzed domino reactions enable rapid assembly of eburnane alkaloid skeletons .

Comparative Reactivity with Analogues

EHQ exhibits distinct reactivity compared to similar indoloquinolizines:

Compound Key Difference Reactivity Profile
3-Acetyl-1,3,4,6,7,12b-hexahydro derivativeAcetyl group at C-3Enhanced susceptibility to nucleophilic acyl substitution
1-Isopropyl analogueBulkier alkyl substituent at N-1Reduced reaction rates in electrophilic substitutions

Industrial and Pharmacological Relevance

  • Vincamine Synthesis : EHQ is a key intermediate in (±)-vincamine production, involving sequential reductions and cyclizations .

  • NMDA Receptor Antagonists : Functionalized derivatives show 2.9-fold higher activity than amantadine in blocking NMDA receptors .

Reaction optimization data:

  • Pd/C hydrogenation of EHQ-derived enoates achieves >90% stereoselectivity for trans-decalin systems .

  • TiCl₃-mediated reductions in acidic media yield vincamine with 74% efficiency .

This systematic analysis underscores EHQ’s versatility in organic synthesis and drug discovery, with well-documented protocols for oxidation, functionalization, and cyclization.

Scientific Research Applications

Chemical Structure and Synthesis

1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine has the molecular formula C18H20N2C_{18}H_{20}N_{2} and is characterized by a fused indole and quinolizidine framework. The compound can be synthesized efficiently via cyclization reactions involving imines and acrylic acid followed by reduction processes .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Neuroprotective Effects : The compound acts as an antagonist at N-Methyl d-Aspartate (NMDA) receptors. This property suggests its potential use in treating neurodegenerative diseases such as Alzheimer's disease by modulating excitotoxicity associated with neuronal damage.
  • Cerebral Vasodilator Properties : As a key intermediate in the synthesis of Vincamine (an eburnane alkaloid), it may enhance cerebral blood flow and improve cognitive functions.
  • Antimicrobial and Anticancer Properties : Some derivatives of this compound have shown promise in exhibiting antimicrobial and anticancer activities through various mechanisms of action.

Applications in Medicinal Chemistry

The applications of this compound span multiple domains within medicinal chemistry:

  • Pharmaceutical Development : Its role as a precursor in synthesizing bioactive compounds like Vincamine highlights its importance in drug development for cognitive enhancement and neuroprotection.
  • Research on Neurodegenerative Diseases : The interaction with NMDA receptors positions this compound as a candidate for further research into therapies for conditions such as Alzheimer's disease.
  • Synthetic Organic Chemistry : The versatility of this compound in synthetic routes makes it valuable for creating new compounds with potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application, but they often include modulation of signal transduction pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 1, 12b, or the indole moiety, impacting melting points, polarity, and synthetic yields:

Compound Substituents Melting Point (°C) Polarity (Rf) Yield (%) Key Features Reference
1-Ethyl derivative 1-Ethyl N/A N/A 85.5 Eburnane precursor; high-yield synthesis
5o 1-(2-Fluorobenzoyl), 12b-(1-tosylindol-3-yl) 268–270 0.26 (Hex/EA 1:1) 26 High polarity due to tosyl group
5p 1-(4-Bromobenzoyl), 12b-(1-tosylindol-3-yl) 290–292 0.21 (Hex/EA 1:1) 50 Higher yield vs. 5o; bromo enhances MW
5g 1-(2-Fluorobenzoyl), 12b-butyl 233–236 0.21 (Hex/EA 3:2) 56 Butyl chain lowers polarity
10-Chloro derivative 10-Chloro N/A N/A N/A MW 258.75; potential bioactivity modifier
(S)-12b-Hexahydro (12bS)-configuration 238–240 N/A N/A Enantiopure; density 1.30 g/cm³

Notes:

  • Halogenated derivatives (e.g., 5o, 5p, 10-chloro) exhibit higher melting points and molecular weights compared to the ethyl derivative, likely due to increased van der Waals interactions .
  • Enantiopure analogs (e.g., (S)-12b-hexahydro) demonstrate the role of stereochemistry in modulating physicochemical properties like density (1.30 g/cm³) and pKa (16.88) .

Biological Activity

1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine is a polycyclic compound that has garnered attention in medicinal chemistry due to its structural similarity to various bioactive alkaloids. This article explores the biological activity of this compound, focusing on its potential pharmacological effects and mechanisms of action.

The chemical formula for this compound is C17H20N2. Its structure includes a fused indole and quinolizine moiety which is significant for its biological interactions.

Synthesis

The compound has been synthesized through various methods including cyclization reactions involving imines and acrylic acid . The efficiency of these synthetic routes contributes to the availability of the compound for biological testing.

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized as follows:

Anticancer Activity

  • Mechanism : The compound's structure allows it to interact with various cellular targets involved in cancer progression. For instance, it has shown potential in inhibiting specific pathways related to tumor growth.
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against several cancer cell lines. Notably, certain analogs were tested against human breast cancer cells and showed significant growth inhibition .

Neuroprotective Effects

  • Mechanism : The indole structure is known for its neuroprotective properties. Research suggests that this compound may modulate neurotransmitter systems and exert antioxidant effects.
  • Research Findings : A study indicated that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents .

Antimicrobial Activity

  • Mechanism : The compound's ability to disrupt microbial cell membranes has been noted. This property is crucial for its potential use as an antimicrobial agent.
  • Research Findings : Preliminary tests have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of tumor growth pathways
NeuroprotectiveModulation of neurotransmitter systems
AntimicrobialDisruption of microbial cell membranes

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine, and what are their key challenges?

  • Methodological Answer : The synthesis typically involves cyclization reactions or modifications of indoloquinolizine precursors. For example, Friedel-Crafts acylation with polyphosphoric acid (PPA) under mild conditions is effective for constructing fused indoloquinolizine frameworks, as demonstrated in similar compounds . Challenges include regioselectivity control and minimizing side reactions during cyclization. Key intermediates (e.g., ethyl carboxylates) require hydrolysis under alkaline conditions (aqueous ethanolic NaOH) to yield target structures .
Synthetic Method Catalyst/Conditions Yield Range Key Reference
Friedel-Crafts acylationPPA, 60–80°C70–85%
Hydroperoxide-mediated cyclizationHydroperoxide intermediates50–65% (Nakagawa et al. 1982)

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming the ethyl substituent’s position and indoloquinolizine backbone. Aromatic proton signals in the 6.5–8.0 ppm range and quaternary carbons near 140–150 ppm are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion (e.g., [M+H]+^+ at m/z 296.4 for related compounds) .
  • HPLC-PDA : Purity assessment (>95%) via reverse-phase HPLC with photodiode array detection, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing indoloquinolizine derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify energetically favorable routes. ICReDD’s approach integrates reaction path searches with experimental validation, reducing trial-and-error iterations. For example, simulations of intramolecular cyclization barriers guide catalyst selection (e.g., PPA vs. Lewis acids) .

Q. What strategies resolve contradictions in pharmacological data across indoloquinolizine derivatives?

  • Methodological Answer :

  • Controlled Bioassays : Standardize assays (e.g., enzyme inhibition, cytotoxicity) using identical cell lines and protocols. For instance, Saundane et al. (2013) resolved discrepancies in antimalarial activity by comparing derivatives under uniform Plasmodium culture conditions .
  • Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., methoxy vs. ethyl groups) with bioactivity trends using multivariate regression .

Q. How can factorial design improve experimental efficiency in indoloquinolizine synthesis?

  • Methodological Answer : A 2k^k factorial design evaluates variables like temperature, catalyst concentration, and reaction time. For example:

  • Factors : Temperature (60°C vs. 80°C), PPA concentration (10% vs. 20%).
  • Response : Yield and purity.
  • Outcome : Interactions between temperature and catalyst load are quantified to identify optimal conditions .

Data Contradiction Analysis

Q. How should researchers address inconsistent solubility data for this compound in polar solvents?

  • Methodological Answer :

  • Reproducibility Checks : Verify solvent purity (e.g., HPLC-grade DMSO vs. technical grade) and saturation methods (sonication vs. stirring).
  • Crystallography : X-ray diffraction identifies polymorphic forms affecting solubility .
  • Molecular Dynamics (MD) Simulations : Predict solvation free energy differences between polymorphs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine
Reactant of Route 2
1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine

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